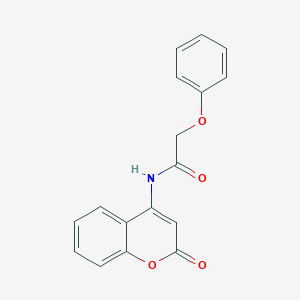![molecular formula C18H21N3O3 B252147 N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide, also known as MNA, is a small molecule that has gained significant attention in the scientific community for its potential therapeutic applications. MNA is a derivative of nicotinamide, a form of vitamin B3, and has been shown to possess a range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide is not fully understood, but it is believed to act through multiple pathways. N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been shown to activate the Nrf2-Keap1 pathway, leading to the upregulation of antioxidant genes and the reduction of oxidative stress. Additionally, N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been shown to inhibit the NF-κB pathway, leading to the reduction of inflammation.
Biochemical and Physiological Effects:
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis, while improving mitochondrial function and cellular metabolism. Additionally, N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been shown to possess antitumor properties and protect against ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and has been shown to possess a range of biochemical and physiological effects. However, there are also limitations to its use. N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide is a relatively new compound and has not been extensively studied in humans. Additionally, the exact mechanism of action of N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide is not fully understood, and further research is needed to elucidate its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide. One potential area of research is its potential as a therapeutic agent for various diseases, including ischemia-reperfusion injury, inflammation, and cancer. Additionally, further research is needed to elucidate the exact mechanism of action of N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide and to develop more efficient synthesis methods. Finally, the safety and efficacy of N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide in humans need to be further studied to determine its potential as a therapeutic agent.
Méthodes De Synthèse
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide can be synthesized through a multistep process involving the reaction of 6-methylnicotinic acid and 2-methoxybenzoyl chloride, followed by the addition of propylamine. The resulting product is then purified through column chromatography to obtain pure N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide.
Applications De Recherche Scientifique
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide is its ability to protect against ischemia-reperfusion injury, a condition where the restoration of blood flow to an ischemic tissue can lead to further damage. N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been shown to reduce oxidative stress and inflammation, and improve mitochondrial function, leading to improved outcomes in animal models of ischemia-reperfusion injury.
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has also been studied for its potential as an anti-inflammatory agent. In a study conducted on rats with acute lung injury, N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide was found to reduce inflammation and improve lung function. Additionally, N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been shown to possess antitumor properties, with studies indicating that it can inhibit the growth of various cancer cell lines.
Propriétés
Formule moléculaire |
C18H21N3O3 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-[3-[(2-methoxybenzoyl)amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H21N3O3/c1-13-8-9-14(12-21-13)17(22)19-10-5-11-20-18(23)15-6-3-4-7-16(15)24-2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,22)(H,20,23) |
Clé InChI |
MLWPOYTUTQHGOY-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CC=C2OC |
SMILES canonique |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
![N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252089.png)
![N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B252090.png)

![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252137.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide](/img/structure/B252141.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide](/img/structure/B252143.png)
![N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252148.png)